molecular formula C36H62O9 B14799127 Prosapogenin A2; Sanchinoside B2; Sanchinoside Rh1

Prosapogenin A2; Sanchinoside B2; Sanchinoside Rh1

Cat. No.: B14799127
M. Wt: 638.9 g/mol
InChI Key: RAQNTCRNSXYLAH-SQQLVIDKSA-N
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Description

Prosapogenin A2, also known as Sanchinoside B2 and Sanchinoside Rh1, is a naturally occurring compound found in Panax ginseng and other related plants. It is a type of ginsenoside, which are saponins known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prosapogenin A2 can be synthesized through enzymatic hydrolysis of its precursor compounds. One common method involves the use of β-glucosidase to hydrolyze protogracillin, resulting in the formation of Prosapogenin A2. The reaction is typically carried out in a buffered solution at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of Prosapogenin A2 often involves the extraction and purification from plant materials such as Panax ginseng. The process includes physical separation to remove starch and cellulose, followed by purification using resin and packed-bed columns. This method is eco-friendly and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Prosapogenin A2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .

Scientific Research Applications

Prosapogenin A2 has a wide range of scientific research applications:

Mechanism of Action

Prosapogenin A2 exerts its effects through multiple molecular targets and pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating the PPAR-γ pathway. Additionally, it induces apoptosis in cancer cells by inhibiting the STAT3 signaling pathway and glycolysis .

Comparison with Similar Compounds

Prosapogenin A2 is similar to other ginsenosides such as Ginsenoside Rh2 and Ginsenoside Rg3. it is unique in its specific molecular structure and the pathways it modulates. For instance, while Ginsenoside Rh2 also exhibits anti-cancer properties, Prosapogenin A2 is more effective in inhibiting the STAT3 pathway .

List of Similar Compounds

Properties

Molecular Formula

C36H62O9

Molecular Weight

638.9 g/mol

IUPAC Name

2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35-,36+/m1/s1

InChI Key

RAQNTCRNSXYLAH-SQQLVIDKSA-N

Isomeric SMILES

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C

Origin of Product

United States

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